molecular formula C10H13NO2 B1485663 4-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165483-13-4

4-{[trans-2-Hydroxycyclobutyl]amino}phenol

Cat. No.: B1485663
CAS No.: 2165483-13-4
M. Wt: 179.22 g/mol
InChI Key: ALJRQJIJURCJKL-NXEZZACHSA-N
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Description

4-{[trans-2-Hydroxycyclobutyl]amino}phenol is an organic compound characterized by the presence of a phenol group and a trans-2-hydroxycyclobutylamino substituent

Properties

IUPAC Name

4-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-3-1-7(2-4-8)11-9-5-6-10(9)13/h1-4,9-13H,5-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRQJIJURCJKL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[trans-2-Hydroxycyclobutyl]amino}phenol typically involves the reaction of 4-aminophenol with trans-2-hydroxycyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-{[trans-2-Hydroxycyclobutyl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-{[trans-2-Hydroxycyclobutyl]amino}phenol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of sensors and other analytical devices due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-{[trans-2-Hydroxycyclobutyl]amino}phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Aminophenol: Shares the phenol and amino groups but lacks the cyclobutyl substituent.

    2-Aminophenol: Similar structure but with the amino group in the ortho position.

    3-Aminophenol: Similar structure but with the amino group in the meta position.

Uniqueness: 4-{[trans-2-Hydroxycyclobutyl]amino}phenol is unique due to the presence of the trans-2-hydroxycyclobutylamino group, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[trans-2-Hydroxycyclobutyl]amino}phenol
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